molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

Cat. No.: B2395919
CAS No.: 152122-39-9
M. Wt: 215.27
InChI Key: AHHRCIULQHVNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name Derivation and Validation

The IUPAC name N-{[4-(hydroxymethyl)phenyl]methyl}methanesulfonamide is derived systematically by prioritizing the sulfonamide functional group as the principal substituent. The parent structure is methanesulfonamide (CH₃SO₂NH₂), with a benzyl group attached to the nitrogen via a methylene bridge (-CH₂-). The benzene ring bears a hydroxymethyl (-CH₂OH) substituent at the para position relative to the methylene bridge.

Key steps in nomenclature:

  • Parent chain identification : Methanesulfonamide serves as the core structure.
  • Substituent prioritization : The benzyl group (C₆H₅CH₂-) is designated as the secondary substituent.
  • Positional numbering : The hydroxymethyl group occupies the para position (C-4) on the benzene ring, ensuring the lowest possible numbering sequence.
  • Functional group hierarchy : The sulfonamide group takes precedence over the hydroxymethyl group due to its higher priority in IUPAC rules.

This name aligns with structural data from PubChem (CID 152122-39-9) and commercial specifications.

Molecular Formula and Structural Isomerism

Molecular formula : C₉H₁₃NO₃S (215.27 g/mol)
Structural components :

  • Aromatic core : Benzene ring (C₆H₅)
  • Hydroxymethyl substituent : -CH₂OH (C₁H₃O)
  • Methanesulfonamide moiety : -CH₂SO₂NH₂ (C₂H₆NO₂S)
Property Value Source
Molecular weight 215.27 g/mol
Hydrogen-bond donors 2 (SO₂

Properties

IUPAC Name

N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHRCIULQHVNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Nitro-N-Methylbenzene Methanesulfonamide

A patented method involves reducing 4-nitro-N-methylbenzene methanesulfonamide using hydrazine hydrate (80%) as a reducing agent. This approach replaces costly palladium-based catalysts with Raney nickel (Ra-Ni), achieving yields exceeding 92%.

Key Steps :

  • Reduction : Hydrazine hydrate reduces the nitro group to an amine under mild conditions (25–100°C).
  • Solvent Selection : Ethanol, methanol, or isopropyl alcohol optimizes reaction efficiency.
  • Catalyst Recovery : Ra-Ni can be reactivated and reused, reducing costs.

Example :
In a 150 mL reactor, 10 g of 4-nitro-N-methylbenzene methanesulfonamide, 10 g of 80% hydrazine hydrate, and 2 g of Ra-Ni in 64 g isopropyl alcohol reacted at 60°C for 7 hours. Post-cooling, filtration yielded 8.6 g (97.1% yield) of 4-amino-N-methylbenzene methanesulfonamide.

Nucleophilic Substitution with Methanesulfonyl Chloride

VulcanChem’s protocol starts with 4-(hydroxymethyl)benzylamine reacting with methanesulfonyl chloride in dichloromethane (DCM). Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:methanesulfonyl chloride)
  • Temperature : 0–5°C (initial), then room temperature
  • Yield : ~85% after purification.

Mechanism :
$$ \text{R-NH}2 + \text{Cl-SO}2\text{-CH}3 \rightarrow \text{R-NH-SO}2\text{-CH}_3 + \text{HCl} $$
Triethylamine neutralizes HCl, preventing side reactions.

Catalytic Reduction Methods

Raney Nickel-Hydrazine Hydrate System

The Ra-Ni/hydrazine hydrate system is preferred for scalability. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60–88°C Maximizes rate
Hydrazine Hydrate 0.3–3 eq Prevents over-reduction
Solvent Isopropyl alcohol Enhances solubility

Data from Example 4 (Patent CN102351754A) demonstrates 97.1% yield at 60°C using isopropyl alcohol.

Palladium-Catalyzed Hydrogenation (Historical Context)

Early methods used Pd/C under hydrogen gas, but yields plateaued at 89% due to catalyst poisoning and high costs. This method is obsolete in industrial settings.

Solvent Systems and Reaction Optimization

Aqueous vs. Alcoholic Solvents

Aqueous Systems :

  • Advantages : Low cost, easy separation.
  • Challenges : Lower solubility of intermediates.
  • Example : Water/sodium hydroxide systems yield 92–95% at 25–100°C.

Alcoholic Systems :

  • Advantages : Higher solubility, faster kinetics.
  • Example : Ethanol at 60°C achieves 95.9% yield.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability
Ra-Ni/Hydrazine Hydrate 92–97.1 Low High
Pd/C Hydrogenation 89 High Low
Methanesulfonyl Chloride 85 Moderate Moderate

The Ra-Ni/hydrazine hydrate method outperforms others in cost and yield, making it industrially viable.

Industrial Scalability and Challenges

Mother Liquor Recycling

Hydrazine hydrate reactions generate nitrogen gas and water, simplifying waste management. Mother liquors can be reused after filtration, reducing raw material costs by 15–20%.

Catalyst Reactivation

Ra-Ni loses activity after 3–4 cycles but regains 90% efficiency after washing with dilute NaOH.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide serves as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds in chemical research.

Biology

Research indicates that this compound exhibits significant biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a new antibacterial agent.
  • Anticancer Activity : In vitro studies involving human cancer cell lines have demonstrated that this compound can induce apoptosis, indicating its potential role in cancer therapy. The compound appears to inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology, especially concerning diseases requiring novel treatments.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to be applied in various formulations and processes within chemical manufacturing.

Case Studies and Research Findings

Several notable studies highlight the diverse applications of this compound:

  • Antimicrobial Efficacy Study : A controlled study demonstrated the compound's significant antibacterial activity against a range of bacterial strains, establishing it as a promising candidate for new antibiotic development.
  • Anticancer Research : In experiments with human cancer cell lines, the compound was found to effectively induce apoptosis, suggesting its potential use in cancer treatment strategies. The mechanism involved inhibition of cell proliferation pathways, which is critical for anticancer efficacy.
  • Computational Studies : In silico modeling has predicted favorable pharmacokinetic properties for this compound, indicating good bioavailability and potential for therapeutic development. These computational insights support further experimental investigations into its clinical applications.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamideC₁₄H₁₅N₁O₃SContains an additional methyl group, enhancing lipophilicity.
SulfanilamideC₆H₈N₂O₂SA simpler structure lacking the hydroxymethyl group; widely studied for antibacterial properties.
N-{[4-(Aminophenyl]methyl}methanesulfonamideC₉H₁₃N₃O₂SFeatures an amino group instead of hydroxymethyl, affecting biological activity.

This table illustrates how structural variations can influence biological activity and therapeutic potential within the sulfonamide class.

Mechanism of Action

The mechanism of action of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural differences among methanesulfonamide derivatives:

Compound Name Substituent(s) Key Features Reference
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide 4-Hydroxymethylbenzyl Hydroxymethyl enhances polarity; potential for hydrogen bonding Target compound
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide 4-Bromobiphenyl Bromine increases lipophilicity; may influence halogen bonding
N-[4-(1-Methylimidazol-2-yl)sulfanylphenyl]methanesulfonamide 1-Methylimidazole-2-sulfanyl Heterocyclic group may improve target binding (e.g., enzyme active sites)
N-[4-(2-Hydroxyethyl)phenyl]methanesulfonamide 2-Hydroxyethyl Ethanol-like side chain; moderate solubility (pKa ~8.72)
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Chloro-4-methylphenyl Chlorine and methyl groups enhance steric bulk and metabolic stability

Functional Group Impact

  • Hydroxymethyl vs. Bromine () : The bromophenyl analog’s lipophilicity may favor membrane penetration but reduce solubility, whereas the hydroxymethyl group in the target compound balances hydrophilicity and bioavailability .
  • Hydroxymethyl vs. Imidazole () : The imidazole group in introduces basicity (pKa ~7), enabling pH-dependent solubility and metal coordination, unlike the neutral hydroxymethyl group.

Physicochemical Properties

Experimental and predicted properties of selected analogs:

Compound Molecular Weight (g/mol) Solubility (Predicted) pKa LogP Reference
This compound 245.29 (calculated) High (polar group) ~8.5–9.0 1.2–1.5 Inferred
N-[4-(2-Hydroxyethyl)phenyl]methanesulfonamide 215.27 Moderate 8.72 ± 0.10 1.34
N-(3-Chloro-4-methylphenyl)methanesulfonamide 219.69 Low N/A 2.8–3.2

Key Observations :

  • The hydroxymethyl group likely reduces LogP compared to halogenated analogs, aligning with trends in .
  • Higher solubility correlates with polar substituents (hydroxymethyl, hydroxyethyl) .

Antimicrobial Potential

Sulfonamide derivatives, including those with aryl and heterocyclic substituents, exhibit broad-spectrum antimicrobial activity . For example, highlights a 4-methylbenzenesulfonamide analog synthesized for anti-microbial screening. The target compound’s hydroxymethyl group may enhance interaction with bacterial enzymes via hydrogen bonding.

Antiviral Activity

identifies methanesulfonamide derivatives (e.g., N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide) as promising antiviral candidates via docking studies. Structural similarity suggests the hydroxymethyl analog could target viral polymerases or proteases.

Anti-inflammatory and Anticancer Activity

Sulfonamides with bulky substituents (e.g., biphenyl groups in ) show anti-inflammatory activity by inhibiting COX-2. The hydroxymethyl group’s polarity may reduce off-target toxicity compared to lipophilic analogs.

Comparative Challenges

  • Hydroxymethyl Stability : The hydroxymethyl group may require protection during synthesis to prevent oxidation, unlike stable halogen or methyl groups .
  • Crystallinity: notes that sulfonamide isomers (e.g., para vs. meta substituents) exhibit different crystal packing, impacting formulation .

Biological Activity

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes a hydroxymethyl phenyl group and a methanesulfonamide moiety, contributing to its unique properties and potential therapeutic applications.

  • Chemical Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 215.27 g/mol

Biological Activity

The biological activity of this compound has been investigated across various domains, including antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes related to cell proliferation, which is crucial for its anticancer effects.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibiotic agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell lines by affecting pathways involved in cell growth and survival. The compound's ability to interact with specific enzymes may lead to reduced tumor cell proliferation .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, contributing to its anticancer properties.
  • Binding Affinity : Studies suggest that the hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing the compound's binding affinity to target proteins.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • Anticancer Studies : In a controlled experiment involving human cancer cell lines, this compound was found to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • In Silico Studies : Computational modeling has predicted favorable pharmacokinetic properties for the compound, suggesting good bioavailability and potential for further development as a therapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamideC₁₄H₁₅N₁O₃SContains an additional methyl group, enhancing lipophilicity.
SulfanilamideC₆H₈N₂O₂SA simpler structure lacking the hydroxymethyl group; widely studied for antibacterial properties.
N-{[4-(Aminophenyl]methyl}methanesulfonamideC₉H₁₃N₃O₂SFeatures an amino group instead of hydroxymethyl, affecting biological activity.

This table illustrates the diversity within the sulfonamide class while emphasizing how the unique hydroxymethyl substitution in this compound may contribute to its distinct biological profile.

Q & A

Q. What are the optimal synthetic conditions for N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide?

Methodological Answer: Synthesis requires precise control of parameters:

  • Reaction Conditions :
    • Temperature : 60–80°C for sulfonamide bond formation (common in related syntheses) .
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
    • Catalyst/Base : Sodium hydroxide or potassium carbonate for deprotonation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
  • Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and NMR (¹H/¹³C) to confirm purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for hydroxymethyl (-CH₂OH, δ ~4.5 ppm) and sulfonamide (-SO₂NH-, δ ~7.2 ppm) groups .
    • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
  • Purity Assessment :
    • HPLC : >95% purity using a reverse-phase column and UV detection (λ = 254 nm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. How can researchers investigate the biological targets of this compound?

Methodological Answer:

  • Receptor Binding Assays :
    • Use radiolabeled ligands (e.g., ³H-CP55940 for cannabinoid receptors) to assess competitive binding affinity .
    • Functional Assays : Measure cAMP modulation in HEK293 cells expressing CB2 receptors to evaluate inverse agonism .
  • Target Identification :
    • Chemical Proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., calcium flux) to confirm target engagement .
  • Control Experiments :
    • Test enantiomerically pure samples to rule out stereochemical confounding .
    • Validate cell-based assays with CRISPR/Cas9 knockout models of suspected targets .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use crystal structures of CB2 receptors (PDB: 5ZTY) or homology models to dock the compound, focusing on sulfonamide interactions with Lys109 or Asp193 .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and hydrogen-bond networks .

Q. What challenges arise in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the hydroxymethyl group with halogens (e.g., -CH₂F) to probe steric/electronic effects .
    • Synthesize analogs with varied sulfonamide substituents (e.g., trifluoromethanesulfonamide) .
  • Synthesis Bottlenecks :
    • Multi-step routes (e.g., SN2 substitutions, coupling reactions) require iterative optimization .

Data Contradiction Analysis

Q. How to address discrepancies in solubility or stability data?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method at pH 1.2–7.4 to measure aqueous solubility, noting deviations due to aggregation .
  • Stability Studies :
    • Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., hydrolysis of sulfonamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.